Ammonium p-tolylcarbamodithioate
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Overview
Description
Ammonium p-tolylcarbamodithioate is a chemical compound that belongs to the class of carbamodithioates It is characterized by its unique structure, which includes an ammonium ion and a p-tolylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium p-tolylcarbamodithioate can be synthesized through several synthetic routes. One common method involves the reaction of p-tolyl isocyanate with carbon disulfide in the presence of an ammonium salt. The reaction typically takes place under controlled conditions, such as specific temperature and pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to achieve high yields and purity, often involving continuous flow reactors or batch processes. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Ammonium p-tolylcarbamodithioate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can facilitate the reduction of the compound.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ammonium p-tolylcarbamodithioate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with therapeutic potential.
Industry: this compound is utilized in the production of materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which Ammonium p-tolylcarbamodithioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Ammonium p-tolylcarbamodithioate is compared with other similar compounds to highlight its uniqueness:
p-Tolylcarbamodithioic Acid: This compound is structurally similar but lacks the ammonium ion, resulting in different chemical properties and reactivity.
Diphenylcarbamodithioate: Another related compound with two phenyl groups, which may exhibit different biological activities and applications.
Bis(4-(trifluoromethyl)phenyl)carbamodithioate:
These comparisons help to understand the unique characteristics and potential advantages of this compound over its counterparts.
Properties
IUPAC Name |
azanium;N-(4-methylphenyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2.H3N/c1-6-2-4-7(5-3-6)9-8(10)11;/h2-5H,1H3,(H2,9,10,11);1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCUSPLIJROOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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